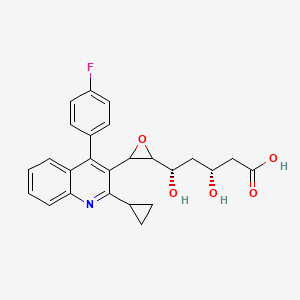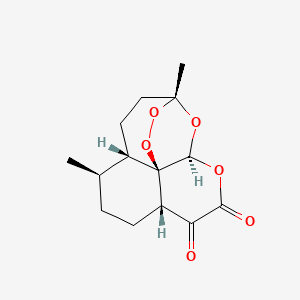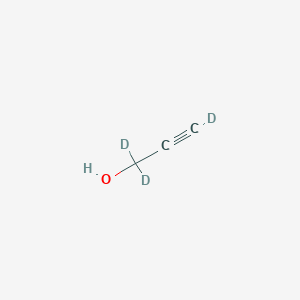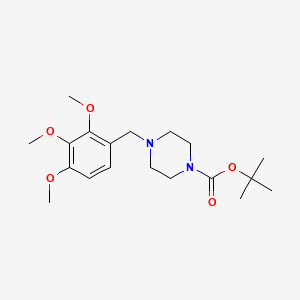
10-Oxodextrorphan O-beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Oxodextrorphan O-beta-D-Glucuronide is a chemical compound with the molecular formula C23H29NO8 and a molecular weight of 447.48 g/mol It is a derivative of dextrorphan, which is a metabolite of dextromethorphan, a common cough suppressant
Vorbereitungsmethoden
The synthesis of 10-Oxodextrorphan O-beta-D-Glucuronide involves several steps. The primary synthetic route includes the glucuronidation of 10-oxodextrorphan. This process typically involves the use of UDP-glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to the parent compound, 10-oxodextrorphan . Industrial production methods may involve the use of bioreactors to optimize the yield and efficiency of the glucuronidation process.
Analyse Chemischer Reaktionen
10-Oxodextrorphan O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
10-Oxodextrorphan O-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of glucuronidation processes.
Biology: The compound is studied for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Wirkmechanismus
The mechanism of action of 10-Oxodextrorphan O-beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a glucuronide conjugate, it is primarily involved in the detoxification and excretion of its parent compound, 10-oxodextrorphan. The glucuronidation process enhances the solubility of the compound, facilitating its excretion via the kidneys . This mechanism is crucial for the metabolism and clearance of various drugs and endogenous substances.
Vergleich Mit ähnlichen Verbindungen
10-Oxodextrorphan O-beta-D-Glucuronide can be compared with other similar compounds, such as:
Dextrorphan O-glucuronide: Another glucuronide conjugate of dextrorphan, involved in similar metabolic pathways.
Morphine-3-glucuronide: A glucuronide conjugate of morphine, used in the study of opioid metabolism.
Codeine-6-glucuronide: A glucuronide conjugate of codeine, important in the metabolism of codeine.
The uniqueness of this compound lies in its specific structure and the particular metabolic pathways it is involved in, which differ from those of other glucuronide conjugates .
Eigenschaften
Molekularformel |
C23H29NO8 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9R,10S)-17-methyl-8-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO8/c1-24-9-8-23-7-3-2-4-13(23)15(24)16(25)12-6-5-11(10-14(12)23)31-22-19(28)17(26)18(27)20(32-22)21(29)30/h5-6,10,13,15,17-20,22,26-28H,2-4,7-9H2,1H3,(H,29,30)/t13-,15-,17+,18+,19-,20+,22-,23+/m1/s1 |
InChI-Schlüssel |
HNCWFXNRHRKKLP-HHEUJAHFSA-N |
Isomerische SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1C(=O)C4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)


![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)






![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B15293523.png)

